molecular formula C8H8N2O B3347295 Pyridine, 3-(1-aziridinylcarbonyl)- CAS No. 13096-22-5

Pyridine, 3-(1-aziridinylcarbonyl)-

Cat. No. B3347295
CAS RN: 13096-22-5
M. Wt: 148.16 g/mol
InChI Key: FKQIQYJYXCZCMQ-UHFFFAOYSA-N
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Description

Pyridine, 3-(1-aziridinylcarbonyl)- is a chemical compound. Pyridine is a colorless liquid that boils at 115 ºC . It used to be obtained almost exclusively from coal tar. Today, it is obtained industrially from ammonia and acetylene . Pyridine like benzene has 6 π electrons (aromatic Hückel). Its structure is planar with bond angles of 120º .


Synthesis Analysis

The synthesis of pyridine derivatives involves various methods. One method involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution . The resulting chalcone is used as a precursor to prepare a new series of pyridine derivatives . The treatment of the latter chalcone with 2-cyanothioacetamide affords the corresponding pyridinethione which is used as a precursor to synthesize the targeted thienopyridine derivatives .


Molecular Structure Analysis

Pyridine is formed by replacing one of the CH groups in benzene with a nitrogen atom . The orbitals in the ring have not changed significantly and there are still the six pi-electrons from the three double bonds in the aromatic structure . Instead of the CH bond in benzene, the nitrogen has a lone pair of electrons to occupy this space . Pyridine is an imine, which are usually unstable, but due to the aromaticity, pyridine is a stable imine .


Chemical Reactions Analysis

Pyridine undergoes various chemical reactions. For instance, reactions with nucleophiles take place preferentially at the 2-, 4- and 6- positions due to the nitrogen atom lowering the energy of the LUMO . By looking at the LUMO, you can see that the lobes are bigger at these positions, which means they are preferred positions for nucleophilic attack .


Physical And Chemical Properties Analysis

Pyridine is a colorless liquid that boils at 115 ºC . It used to be obtained almost exclusively from coal tar. Today, it is obtained industrially from ammonia and acetylene . Pyridine like benzene has 6 π electrons (aromatic Hückel). Its structure is planar with bond angles of 120º .

Safety and Hazards

Pyridine is classified as a hazardous substance. It is highly flammable and harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Safety measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, and using only outdoors or in a well-ventilated area .

Future Directions

The rate of microbial resistance has continued to rise significantly as the availability of new antibiotics has declined . A new series of pyridine and thienopyridine derivatives were designed, synthesized and tested as antimicrobial agents . The newly synthesized pyridine and thienopyridine derivatives exhibited good to strong antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans . This suggests that pyridine derivatives could be a promising area of future research in the development of new antimicrobial agents .

properties

IUPAC Name

aziridin-1-yl(pyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-8(10-4-5-10)7-2-1-3-9-6-7/h1-3,6H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQIQYJYXCZCMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN1C(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80156817
Record name Pyridine, 3-(1-aziridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine, 3-(1-aziridinylcarbonyl)-

CAS RN

13096-22-5
Record name Pyridine, 3-(1-aziridinylcarbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096225
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 3-(1-aziridinylcarbonyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80156817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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